molecular formula C13H11BrO2S B1312788 1-Bromo-2-tosylbenzene CAS No. 244263-64-7

1-Bromo-2-tosylbenzene

Cat. No.: B1312788
CAS No.: 244263-64-7
M. Wt: 311.2 g/mol
InChI Key: XGDRKQHNUBWVID-UHFFFAOYSA-N
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Description

1-Bromo-2-tosylbenzene is a valuable bifunctional aromatic compound that serves as a versatile building block in organic synthesis. Its structure features both a bromine atom and a tosyl (p-toluenesulfonyl) group on a benzene ring, enabling diverse chemical transformations. The bromine substituent makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds . Concurrently, the tosyl group is an excellent activating and directing group in electrophilic aromatic substitution, and can also function as a protected amine precursor or a leaving group in nucleophilic substitution reactions. This dual functionality allows for sequential and orthogonal synthesis strategies, making this compound particularly useful in the construction of complex molecules for pharmaceutical research and the development of advanced materials. Researchers will find this compound instrumental in exploring new synthetic pathways and developing novel chemical entities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(4-methylphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDRKQHNUBWVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2 Tosylbenzene

Direct Halogenation Strategies for Aryl Sulfones

This approach involves the introduction of a bromine atom onto the aromatic ring of an aryl sulfone. The success of this strategy hinges on controlling the regioselectivity of the bromination to favor the desired 2-position.

Electrophilic Aromatic Bromination: Regioselective Approaches

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. lumenlearning.comlibretexts.org In the context of synthesizing 1-bromo-2-tosylbenzene, the key challenge lies in directing the incoming electrophile (a bromine species) to the position ortho to the sulfonyl group. The sulfonyl group is a deactivating and meta-directing group. researchgate.net However, under specific conditions, ortho-bromination can be achieved.

The regioselectivity of electrophilic aromatic bromination is highly dependent on the nature of the substrate and the brominating agent used. nih.gov For instance, the bromination of some aromatic compounds can be directed to the para-position with high selectivity using specific reagents like LDH-CO₃²⁻-Br₃⁻ or zeolites. nih.gov

Mechanistic Considerations in Direct Bromination

The mechanism of electrophilic aromatic bromination typically involves the generation of a potent electrophile, such as the bromonium ion (Br⁺), which then attacks the electron-rich aromatic ring. lumenlearning.comlibretexts.org This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The reaction is completed by the loss of a proton from the arenium ion, restoring aromaticity. lumenlearning.comlibretexts.org

The sulfonyl group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack. This deactivation arises from the inductive effect and resonance, which pull electron density away from the ring, making it less nucleophilic. The directing effect of the sulfonyl group is predominantly meta due to the destabilization of ortho and para arenium ion intermediates. However, the formation of the ortho-product, this compound, suggests that under certain conditions, the ortho position can be made accessible to the electrophile. This might be influenced by factors such as steric hindrance, the specific nature of the electrophile, and the presence of catalysts.

Reagent Systems and Catalytic Enhancements for Selective Bromination

A variety of reagents and catalysts have been developed to enhance the efficiency and selectivity of aromatic bromination. acsgcipr.org Traditional methods often employ molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine. lumenlearning.com

More contemporary and selective brominating agents include N-bromosuccinimide (NBS), which can be highly regioselective, and bromodimethylsulfonium bromide. nih.govacs.org The choice of solvent can also play a critical role in controlling selectivity. rsc.org For instance, butadiene sulfone has been reported as a catalyst for the monobromination of arenes using NBS. benthamdirect.com

The following table summarizes various brominating agents and their applications:

Reagent SystemApplicationReference
Br₂/FeBr₃General electrophilic aromatic bromination lumenlearning.com
N-Bromosuccinimide (NBS)Regioselective electrophilic aromatic bromination nih.gov
Bromodimethylsulfonium bromideMilder and more selective electrophilic aromatic bromination acs.org
Butadiene sulfone/NBSCatalytic monobromination of arenes benthamdirect.com

Sulfonylation-Based Approaches to Halogenated Arenes

An alternative synthetic route to this compound involves forming the sulfonyl group on a pre-brominated aromatic ring.

Tosylation of Brominated Benzene (B151609) Derivatives

This strategy starts with a brominated benzene derivative, such as bromobenzene (B47551), and introduces the tosyl group (p-toluenesulfonyl group).

Friedel-Crafts Sulfonylation Techniques

The Friedel-Crafts sulfonylation reaction is a classic method for forming aryl sulfones. researchgate.netscispace.com In this reaction, an arene reacts with a sulfonylating agent, typically a sulfonyl chloride or sulfonic anhydride, in the presence of a Lewis acid catalyst. scispace.com For the synthesis of this compound via this route, bromobenzene would be reacted with p-toluenesulfonyl chloride.

Research has shown that Friedel-Crafts sulfonylation of bromobenzene with p-toluenesulfonyl chloride in the presence of aluminum trichloride (B1173362) can yield 1-bromo-4-tosylbenzene. researchgate.netpsecommunity.org While this provides a regioisomer of the target compound, it demonstrates the feasibility of the sulfonylation reaction on a brominated benzene ring. To obtain the this compound isomer, one would need to start with a different brominated precursor or explore conditions that favor ortho-sulfonylation.

The use of solid acid catalysts, such as Fe³⁺-montmorillonite and zeolite beta, has been explored as an environmentally friendly alternative to traditional Lewis acids in Friedel-Crafts sulfonylation. scispace.com These solid acids can catalyze the sulfonylation of deactivated arenes like bromobenzene. scispace.com

The following table outlines a typical Friedel-Crafts sulfonylation reaction:

ReactantsCatalystProductReference
Bromobenzene, p-Toluenesulfonyl chlorideAluminum trichloride1-Bromo-4-tosylbenzene researchgate.netpsecommunity.org
Deactivated arenes (e.g., bromobenzene), Sulfonylating agentsFe³⁺-montmorillonite or Zeolite betaAryl sulfones scispace.com
Post-Sulfonylation Transformations to Achieve Bromination

One of the common strategies to introduce a bromine atom onto the tosylbenzene framework is through post-sulfonylation bromination. This method involves the initial formation of a tosylated aromatic ring, followed by the regioselective introduction of a bromine atom. The bromination of benzene and its derivatives is a classic example of electrophilic aromatic substitution. youtube.comyoutube.com In this type of reaction, the benzene ring acts as a nucleophile, attacking an electrophilic bromine species. youtube.com To achieve this, a catalyst, typically a Lewis acid such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is required to activate the bromine molecule and generate a potent electrophile. youtube.comyoutube.com

The process begins with the reaction of bromine (Br₂) with the Lewis acid catalyst, which polarizes the Br-Br bond and creates a strong electrophile. youtube.com The aromatic ring then attacks the electrophilic bromine, leading to the formation of a carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.com This intermediate is stabilized by resonance. Finally, a weak base, which can be the solvent or the complex formed between the Lewis acid and bromine, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. youtube.comyoutube.com The catalyst is regenerated in the process. youtube.com

It is important to note that direct halogenation with fluorine is often too vigorous, while iodination can be endothermic and may require an oxidizing agent to facilitate the reaction. libretexts.org

Synthesis via Sulfonyl Chloride Intermediates

An alternative and widely utilized approach for the synthesis of this compound involves the use of sulfonyl chloride intermediates. Sulfonyl chlorides are highly reactive and versatile compounds in organic synthesis. magtech.com.cnnih.gov They can be prepared through various methods, including the oxidative chlorination of thiols or the chlorination of other sulfur-containing compounds. nih.gov

One common method for preparing sulfonyl chlorides is the reaction of a substituted benzene with chlorosulfonic acid, followed by chlorination with reagents like thionyl chloride, phosphorus pentachloride, or phosphorus oxychloride. google.com However, this method can suffer from a lack of regioselectivity and can generate significant amounts of waste. google.com A more recent and milder method involves the conversion of sulfonyl hydrazides into sulfonyl chlorides using N-chlorosuccinimide (NCS). nih.gov This reaction is often clean, highly selective, and produces excellent yields. nih.gov

Once the sulfonyl chloride is obtained, it can be used in various reactions. For instance, sulfonyl chlorides can react with indoles in the presence of a catalyst like indium tribromide to produce 3-arylsulfonyl indoles with high regioselectivity. researchgate.net In the context of synthesizing this compound, a bromo-substituted benzenesulfonyl chloride would be a key intermediate. This intermediate could then be coupled with a suitable aromatic partner.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers powerful and efficient methods for the synthesis of complex organic molecules, including this compound. Copper-catalyzed reactions, in particular, have been extensively studied and applied.

Copper-Catalyzed Sandmeyer-Type Reactions for Ortho-Bromoaryl Sulfones

The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides via the formation of a diazonium salt intermediate. nih.govwikipedia.orgbyjus.com This reaction is typically catalyzed by copper(I) salts. wikipedia.orgnumberanalytics.com The classical Sandmeyer reaction involves the diazotization of a primary arylamine to form an aryl diazonium salt, which is then treated with a copper(I) halide to yield the corresponding aryl halide. byjus.com The reaction is believed to proceed through a free radical mechanism involving a single electron transfer from the copper catalyst to the diazonium salt. byjus.com

In the context of synthesizing ortho-bromoaryl sulfones, a Sandmeyer-type reaction can be employed. A competent copper-catalyzed Sandmeyer approach has been reported for the synthesis of diaryl sulfones. nih.gov This involves the reaction of an aryl amine with an arylsulfinic acid in the presence of copper powder and an organic diazotizing agent like isoamyl nitrite. nih.gov This method demonstrates a broad substrate scope, allowing for the preparation of a variety of diaryl sulfones. nih.gov

The efficiency and selectivity of copper-catalyzed Sandmeyer reactions can be significantly influenced by the catalyst system and the presence of ligands. While copper(I) salts are the traditional catalysts, systems involving a mixture of Cu(I) and Cu(II) have also been shown to be effective. nih.govresearchgate.net For instance, a catalytic system of Cu(I)/Cu(II)/N,N,N′,N′-tetramethylethylenediamine (TMEDA) is highly efficient for the Sandmeyer reaction. researchgate.net

The introduction of bidentate ligands, such as 1,10-phenanthroline, can improve the performance of copper catalysts in Sandmeyer bromination. nih.gov The use of a phase-transfer catalyst like dibenzo-18-crown-6 (B77160) can also be beneficial, particularly in reactions involving diazonium salts. nih.gov These ligands can enhance the solubility of the copper catalyst and facilitate the reaction, leading to higher yields. researchgate.net The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile (B52724) often being preferred. nih.govbohrium.com

The regioselective synthesis of ortho-bromoaryl sulfones via Sandmeyer-type reactions is a valuable synthetic strategy. The reaction generally exhibits good functional group tolerance, allowing for the synthesis of a wide range of substituted products. researchgate.netpku.edu.cn However, the success of the reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Reactions with diazonium salts bearing electron-withdrawing groups tend to give higher yields, while those with electron-donating groups may result in lower yields. bohrium.com

While the Sandmeyer reaction is a powerful tool, it is not without its limitations. The preparation and handling of diazonium salts can be hazardous, as they can be unstable and explosive. researchgate.net Therefore, careful control of reaction conditions is essential. Furthermore, achieving high regioselectivity can sometimes be challenging, and the formation of isomeric byproducts may occur. rsc.org

Optimization and Scale-Up Considerations in this compound Production

Optimizing the synthesis of this compound for large-scale production requires careful consideration of several factors. The development of one-pot reactions, where multiple reaction steps are carried out in a single vessel without the isolation of intermediates, can significantly improve efficiency and reduce waste. uni-frankfurt.de

For instance, a one-pot diazotization-iodination of aromatic amines has been developed using a sulfonic acid-based cation-exchange resin as a proton source in water, offering a greener alternative to traditional methods. organic-chemistry.org Similarly, electrochemical methods for Sandmeyer-type reactions have been developed, which can be amenable to large-scale synthesis using inexpensive graphite (B72142) electrodes. pku.edu.cn

When scaling up a reaction, it is crucial to re-optimize reaction conditions such as temperature, concentration, and catalyst loading. nih.gov The choice of reagents and solvents should also be evaluated based on cost, safety, and environmental impact. For example, replacing hazardous reagents with safer alternatives and minimizing the use of volatile organic solvents are important considerations for sustainable large-scale production. google.com A thorough risk assessment should be conducted before performing any reaction on a larger scale to ensure the safety of the process. orgsyn.org

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

A comparative analysis of the potential synthetic routes to this compound reveals distinct advantages and disadvantages concerning their efficiency and selectivity. The two most plausible routes are the tosylation of 2-bromothiophenol (B30966) and the reaction of a 2-bromobenzenesulfonyl precursor.

Route 1: Tosylation of 2-Bromothiophenol

This approach involves the direct tosylation of 2-bromothiophenol. The reaction proceeds by the nucleophilic attack of the thiolate, generated from 2-bromothiophenol in the presence of a base, on the electrophilic sulfur atom of tosyl chloride.

One documented, analogous reaction involves the formation of an unsymmetrical disulfide from 2-bromobenzenethiol, which is then reacted with tosyl chloride. rsc.org This procedure, while not a direct synthesis of this compound, provides insight into the reactivity of these precursors. In this multi-step process, after the initial reaction to form the disulfide, the subsequent addition of tosyl chloride resulted in a 50% yield of the tosylated product. rsc.org This suggests that the direct tosylation of 2-bromothiophenol is a feasible, albeit potentially moderate-yielding, pathway.

The efficiency of this route is heavily dependent on the reaction conditions, such as the choice of base and solvent, which influence the nucleophilicity of the thiolate and the rate of the reaction. Selectivity is generally high, as the tosylation occurs specifically at the sulfur atom.

Route 2: From 2-Bromobenzenesulfonyl Precursors

An alternative strategy begins with a 2-bromobenzenesulfonyl derivative, such as 2-bromobenzenesulfonyl chloride. A related synthesis for 2-bromophenyl methyl sulfone is detailed in a patent, which involves the reduction of a substituted benzenesulfonyl chloride followed by methylation. google.com Adapting this for our target compound would involve a reaction with toluene (B28343), likely under Friedel-Crafts conditions.

A general method for the synthesis of diaryl sulfones involves the Friedel-Crafts sulfonylation of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. core.ac.ukscispace.com In the context of this compound, this would entail the reaction of 2-bromobenzenesulfonyl chloride with toluene. The efficiency of Friedel-Crafts reactions can vary widely depending on the reactivity of the substrates and the catalyst used. A significant challenge with this route is controlling the regioselectivity of the sulfonylation on the toluene ring, which can lead to a mixture of ortho, meta, and para isomers, with the para-substituted product typically being the major one. scispace.com This would necessitate a purification step to isolate the desired this compound.

The following tables provide a comparative overview of these two potential synthetic routes based on analogous reactions.

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Tosylation of 2-Bromothiophenol Route 2: From 2-Bromobenzenesulfonyl Precursors
Starting Materials 2-Bromothiophenol, Tosyl Chloride2-Bromobenzenesulfonyl Chloride, Toluene
Key Reaction Type Nucleophilic SubstitutionFriedel-Crafts Sulfonylation
Reported Efficiency (Analogous Reactions) ~50% yield in a related multi-step synthesis. rsc.orgYields can be variable; often requires optimization. core.ac.ukscispace.com
Selectivity High selectivity at the sulfur atom.Potential for isomeric mixtures (ortho, meta, para on toluene ring), requiring purification. scispace.com
Potential Advantages Direct formation of the desired C-S bond with high selectivity.Utilizes readily available starting materials.
Potential Disadvantages Yield may be moderate. rsc.orgLack of regioselectivity can lower the effective yield of the desired isomer and complicates purification.

Table 2: Detailed Research Findings for Analogous Reactions

Synthetic Route Reactants Reagents and Conditions Product Yield Reference
Analogous to Route 1 2-Bromobenzenethiol, another thiolK₂CO₃, CH₃CN, air, 60°C, 8h; then Tosyl chloride, rt, 2hUnsymmetrical tosylated sulfide50% rsc.org
Analogous to Route 2 Substituted benzenesulfonyl chlorideS-WAT, NaHCO₃, H₂O, reflux, 4h; then methyl sulfate, 40-45°CPhenyl methyl sulfone derivative>85% (two steps) google.com
General Diaryl Sulfone Synthesis 4-Bromobenzenesulfonyl chloride, TolueneAlCl₃, N₂ atmosphere, heating4-Bromophenyl-p-tolyl sulfoneNot specified core.ac.uk

Reactivity and Transformational Chemistry of 1 Bromo 2 Tosylbenzene

Electrophilic Aromatic Substitution (EAS) of 1-Bromo-2-tosylbenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring. orgosolver.com The mechanism typically involves the initial attack of the electrophile on the electron-rich π system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as a benzenonium or arenium ion. uomustansiriyah.edu.iqlibretexts.org Aromaticity is then restored by the loss of a proton from the site of electrophilic attack. uomustansiriyah.edu.iq

Directing Effects of Bromo and Tosyl Substituents

The regioselectivity of EAS reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. orgosolver.com These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Bromo Group: The bromine atom is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than unsubstituted benzene. This is due to its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. scranton.edu Despite being deactivating, the bromo group is an ortho, para-director. This is because the resonance stabilization of the benzenonium ion intermediate is more effective when the electrophile attacks at the positions ortho or para to the bromine atom. libretexts.orgyoutube.com

Tosyl Group: The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group due to the presence of the highly electronegative oxygen atoms and the sulfur atom. mnstate.edu This significant electron withdrawal deactivates the aromatic ring towards electrophilic attack even more strongly than the bromo group. The tosyl group is a meta-director. rsc.orgrsc.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. youtube.com

In this compound, the directing effects of the two substituents are in opposition. The ortho, para-directing bromo group and the meta-directing tosyl group will influence the incoming electrophile's position.

Regioselectivity Patterns in Diverse EAS Reactions

The outcome of an EAS reaction on this compound will be a mixture of products, with the regioselectivity determined by the combined directing effects of the bromo and tosyl groups, as well as the specific reaction conditions. Generally, the powerful deactivating and meta-directing nature of the tosyl group will have a dominant influence. rsc.orgrsc.org

For common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, the electrophile would be expected to preferentially substitute at the positions meta to the tosyl group (positions 4 and 6) and ortho/para to the bromo group (positions 4 and 6). In this case, both groups direct to the same positions. Position 4 is para to the bromo group and meta to the tosyl group. Position 6 is ortho to the bromo group and meta to the tosyl group. Steric hindrance from the bulky tosyl group might disfavor substitution at position 3 (ortho to both groups).

Table 1: Predicted Regioselectivity in EAS Reactions of this compound

Position of Electrophilic AttackInfluence of Bromo GroupInfluence of Tosyl GroupPredicted Favorability
3Ortho (favored)Ortho (disfavored)Less Favorable (steric hindrance)
4Para (favored)Meta (favored)Highly Favorable
5Meta (disfavored)Para (disfavored)Unfavorable
6Ortho (favored)Meta (favored)Favorable

Influence of Reaction Conditions on Product Distribution

Reaction conditions play a crucial role in determining the product distribution in EAS reactions. Factors such as the nature of the electrophile, the solvent, temperature, and the presence of a catalyst can influence the regioselectivity. For instance, increasing the steric bulk of the electrophile may further disfavor substitution at the more sterically hindered positions. The choice of Lewis acid catalyst in Friedel-Crafts reactions can also impact the reactivity and selectivity. msu.edu

Benzenonium Ion Intermediates and Aromaticity Restoration

The mechanism of EAS proceeds through a high-energy carbocation intermediate known as a benzenonium ion (or arenium ion). uomustansiriyah.edu.iqlibretexts.org This intermediate is resonance-stabilized, with the positive charge delocalized over the remaining sp2-hybridized carbons of the ring. msu.edu The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. For this compound, attack at the positions that allow for the most effective delocalization of the positive charge, while minimizing destabilizing interactions with the electron-withdrawing groups, will be favored. The final step of the EAS mechanism involves the removal of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring and yields the substituted product. uomustansiriyah.edu.iq This proton abstraction is typically a fast process. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. lumenlearning.comlibretexts.org

Activation by the Electron-Withdrawing Tosyl Group

The tosyl group is an excellent activating group for SNAr reactions. numberanalytics.com Its strong electron-withdrawing nature polarizes the C-Br bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. lumenlearning.comlibretexts.org The presence of the tosyl group at the ortho position to the bromine atom in this compound significantly enhances the susceptibility of the C-Br bond to nucleophilic attack.

The mechanism of SNAr typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (bromine in this case), forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). numberanalytics.com

Elimination of the leaving group: The leaving group (bromide ion) departs, and the aromaticity of the ring is restored. numberanalytics.com

The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com The ortho-tosyl group in this compound is ideally positioned to stabilize this intermediate through both inductive and resonance effects, making the compound reactive towards a variety of nucleophiles.

Meisenheimer Complex Formation and Stabilization

The initial step in the nucleophilic aromatic substitution (SNAr) of this compound is the attack of a nucleophile on the carbon atom bearing the bromine. This addition results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govibchem.comresearchgate.net The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of the ortho-tosyl group. science-revision.co.ukpdx.edu

Addition-Elimination Pathways (SNAr Mechanism)

Addition Step (Rate-Limiting): A nucleophile attacks the electron-deficient carbon atom attached to the bromine, forming the stabilized Meisenheimer complex as the intermediate. This step is typically the slow, rate-determining step of the reaction. science-revision.co.uk

Elimination Step (Fast): The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the bromide leaving group. ibchem.com

The presence of the strongly electron-withdrawing tosyl group ortho to the leaving group is essential for activating the substrate towards this pathway. Without such activation, aryl halides are generally resistant to nucleophilic attack. ibchem.compdx.edu

Examination of Leaving Group Effects and Nucleophile Reactivity

The rate and efficiency of the SNAr reaction are influenced by both the leaving group and the incoming nucleophile.

Leaving Group Effects: In contrast to S_N2 reactions where bond strength to the leaving group is critical in the rate-determining step, in SNAr reactions, the C-X (Carbon-Halogen) bond is broken in the fast, second step. Consequently, the reaction rate is less dependent on C-X bond strength and more on the electronegativity of the leaving group, which helps to stabilize the intermediate and accelerate the initial attack. The general reactivity trend for halogens in SNAr reactions is often F > Cl > Br > I. science-revision.co.uk This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic and susceptible to the initial nucleophilic attack.

Nucleophile Reactivity: The nature of the nucleophile is also critical. Stronger nucleophiles generally lead to faster reaction rates. ibchem.com Common nucleophiles used in such reactions include alkoxides (like sodium methoxide), amines, and thiolates. ibchem.comscience-revision.co.ukshout.education For example, reaction with sodium methoxide (B1231860) would be expected to yield 1-methoxy-2-tosylbenzene, while reaction with an amine like piperidine (B6355638) would yield 1-(piperidin-1-yl)-2-tosylbenzene.

NucleophileExpected ProductNucleophile Type
Sodium methoxide (NaOCH₃)1-Methoxy-2-tosylbenzeneAlkoxide
Ammonia (NH₃)2-Tosyl-anilineAmine
Piperidine1-(Piperidin-1-yl)-2-tosylbenzeneSecondary Amine
Sodium thiophenoxide (NaSPh)Phenyl(2-tosylphenyl)sulfaneThiolate

Benzyne (B1209423) Intermediate Formation in Related Ortho-Halogenated Arenes (Mechanistic Relevance)

An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne intermediate. gre.ac.uknih.gov This mechanism is not typically observed for substrates like this compound which are highly activated towards the SNAr pathway. Instead, it becomes relevant for aryl halides that lack strong electron-withdrawing groups and are treated with exceptionally strong bases, such as sodium amide (NaNH₂). rsc.orggre.ac.uk

The mechanism involves two steps:

Elimination: The strong base abstracts a proton from the position ortho to the halogen leaving group. This is followed by the elimination of the halide, forming a strained triple bond in the aromatic ring—the benzyne intermediate. gre.ac.uk For this to occur, a proton must be present on a carbon adjacent to the leaving group.

Addition: The nucleophile then attacks one of the carbons of the triple bond, followed by protonation, to yield the final product. gre.ac.uk

The relevance of this mechanism to this compound is primarily as a contrasting pathway. If the tosyl group were absent, forcing 1-bromobenzene with a strong base like NaNH₂ would likely involve a benzyne intermediate. The powerful activating nature of the tosyl group in this compound directs its reactivity squarely down the SNAr path under typical nucleophilic conditions.

Cross-Coupling Reactions of this compound

Beyond nucleophilic substitution, the C-Br bond in this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most powerful tools for constructing complex organic molecules. libretexts.orgnobelprize.org For a substrate like this compound, the C(sp²)-Br bond can readily participate in the catalytic cycle of various cross-coupling reactions. The general cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nobelprize.orgmt.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or its ester. nih.govmt.com This reaction is widely used for the synthesis of biaryls and is tolerant of a wide variety of functional groups. nih.govnobelprize.org

In the context of this compound, it can be coupled with various arylboronic acids to generate functionalized biaryl sulfonamides. Studies on analogous compounds like 1-bromo-2-(chloromethyl)benzene (B1268061) show that selective coupling at the C-Br bond can be achieved with high efficiency. nih.gov Typical conditions involve a palladium source like Pd(OAc)₂ or Pd(OH)₂, a phosphine (B1218219) ligand, and a base such as K₃PO₄ or Cs₂CO₃ in a suitable solvent system. nih.govnih.gov

Illustrative Conditions for Suzuki-Miyaura Coupling of this compound
Arylboronic Acid PartnerExpected Biaryl ProductTypical Catalyst SystemTypical Base/Solvent
Phenylboronic acid2-Tosyl-1,1'-biphenylPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃ / Toluene-H₂O
4-Methoxyphenylboronic acid4'-Methoxy-2-tosyl-1,1'-biphenylPd(OH)₂K₃PO₄ / DMF-H₂O
3-Thienylboronic acid2-(2-Tosylphenyl)thiophenePd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O
4-Trifluoromethylphenylboronic acid2-Tosyl-4'-(trifluoromethyl)-1,1'-biphenylPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃ / Toluene-H₂O

Table data is illustrative, based on established methods for similar substrates. nih.govnih.gov

Heck Coupling and Related Arylation Reactions

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, and related arylation reactions are pivotal in synthetic organic chemistry. In the context of this compound, these transformations allow for the introduction of aryl or vinyl substituents at the bromine-bearing carbon. The reaction typically involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Research has demonstrated the efficacy of palladium(II) catalysts in these coupling reactions. rsc.org For instance, palladium(II) complexes have been shown to be efficient catalysts for Heck reactions, often under copper-free conditions and with low catalyst loading. rsc.org The choice of solvent and base can significantly influence the reaction's efficiency. researchgate.net While specific examples detailing the Heck coupling of this compound are not prevalent in the provided search results, the general principles of Heck reactions with aryl bromides are well-established. These reactions are known to be compatible with a variety of functional groups, although the presence of the bulky tosyl group may necessitate optimization of reaction conditions. mdpi.comrsc.org

Palladium-catalyzed α-arylation of carbonyl compounds represents a related and important transformation. Studies have shown successful coupling of aryl bromides with esters, including those with small rings like cyclopropyl (B3062369) and cyclobutyl esters, using specific palladium catalysts and additives. nih.gov These reactions tolerate a range of functional groups on the aryl bromide, including chlorides, acetals, and amides. nih.gov

Furthermore, palladium-catalyzed aerobic oxidative arylation of alkenes with polyfluorobenzenes highlights an alternative approach to forming allylic C-C bonds. rsc.org While not directly involving this compound, this methodology showcases the ongoing development of palladium-catalyzed arylation techniques.

A summary of representative conditions for Heck-type reactions is presented below:

Catalyst SystemSubstratesConditionsYield
Pd(II) complexPhenylacetylene and aryl bromidesCuI-free, low catalyst loading (1.0 mol%)Good to excellent rsc.org
Pd@CS-ZnOStyrene and aryl halidesDMF, K2CO3, 6 h70-98% mdpi.com
Ligand-free Pd/CuAlkenes and N'-acyl arylhydrazinesAir as oxidantGood to excellent rsc.org
Ligand Design and Catalyst Performance in Pd-Catalysis

The performance of palladium catalysts in cross-coupling reactions is intrinsically linked to the nature of the ligands coordinated to the metal center. nih.govuvic.ca Ligands influence the catalyst's stability, solubility, and reactivity, thereby affecting the reaction's efficiency, selectivity, and substrate scope. rhhz.netnih.gov

For reactions involving this compound, the design of ligands is critical to overcome potential challenges such as steric hindrance from the ortho-tosyl group and to promote the desired reactivity at the C-Br bond. Bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3), are often employed in cross-coupling reactions of aryl bromides. libretexts.orgrhhz.net These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the reductive elimination of the product. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, offering high stability and catalytic activity. mdpi.com The choice between a phosphine ligand and an NHC can influence the regioselectivity of certain reactions. nih.gov

The development of catalyst systems that operate under mild conditions with low catalyst loadings is a continuous goal in this field. rsc.org For instance, some palladium complexes have been shown to catalyze Heck and Sonogashira reactions at catalyst loadings as low as 1.0 mol% under copper-free conditions. rsc.org The ability to perform these reactions in environmentally benign solvents like water is also a significant advancement. researchgate.net

The following table provides examples of how ligand and catalyst choice impacts reaction outcomes:

Catalyst SystemReaction TypeKey Features
Pd(OAc)2 / PCy3·HBF4Suzuki-MiyauraHighly selective for C(sp2)-Br bond coupling in the presence of C(sp3)-Cl. mdpi.comnih.govnih.gov
Pd(II) complex with specific ligandHeck and SonogashiraEfficient under CuI-free conditions with low catalyst loading. rsc.org
Pd catalyst with phosphine vs. NHC ligandDomino reactionInfluences regioselectivity, leading to different cyclized products. nih.gov

Copper-Catalyzed Transformations

Copper-catalyzed reactions have gained prominence as a cost-effective and less toxic alternative to palladium-catalyzed transformations for certain bond formations. nih.gov

C-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

Copper catalysts are particularly effective in forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, through Ullmann-type coupling reactions. nih.gov These reactions typically involve the coupling of an aryl halide with a nucleophile (an amine, alcohol, or thiol). The development of ligands such as amino acids, diamines, and 8-hydroxyquinolin-N-oxide has significantly expanded the scope and improved the reaction conditions for these transformations. nih.govnih.gov

While specific examples with this compound are not detailed in the provided search results, the general applicability of copper-catalyzed C-N, C-O, and C-S bond formation with aryl bromides is well-established. For instance, copper(I) bromide has been used with ligands to catalyze the coupling of aryl bromides with aliphatic amines and N-heterocycles with high functional group tolerance. nih.gov Copper-catalyzed N-alkynylation of amides has also been developed, providing a route to ynamides. organic-chemistry.org

Visible light-induced copper catalysis has emerged as a novel method for C(sp3)-O bond formation, for example, in the cross-coupling of glycosyl bromides with aliphatic alcohols. nih.gov This highlights the expanding toolkit of copper-catalyzed reactions.

A summary of copper-catalyzed C-heteroatom bond-forming reactions is presented below:

Catalyst SystemReaction TypeSubstratesConditions
CuBr / 8-hydroxyquinolin-N-oxideC-N couplingAryl bromides and aliphatic amines/N-heterocyclesLow catalyst loading (1% [Cu] mol) nih.gov
CuCNN-alkynylationAlkynyl bromides and amides- organic-chemistry.org
CuCl / TMEDAC-N bond formation2-bromoanilines, aldehydes, NaN3DMSO, 120 °C nih.gov
CuI / LigandsC(sp3)-O couplingGlycosyl bromides and aliphatic alcoholsVisible light irradiation nih.gov
Annulation Reactions and Heterocycle Synthesis

Copper catalysts are valuable tools for the synthesis of heterocyclic compounds through annulation reactions. nih.gov These reactions often involve a cascade of bond-forming events, leading to the construction of complex ring systems from relatively simple starting materials.

Copper-catalyzed methods have been developed for the synthesis of a wide array of heterocycles, including triazoles, benzofurans, indoles, and quinazolinones. nih.govrsc.org For example, copper(II) acetate (B1210297) can catalyze the formation of 1,2,4-triazoles from aryl nitriles and amines under microwave irradiation. nih.gov Similarly, copper-catalyzed one-pot syntheses of 2-(2,2,2-trifluoroethyl)-substituted benzofurans and indoles have been reported. rsc.org

The synthesis of benzimidazoles can be achieved through a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide. nih.gov Furthermore, copper-catalyzed domino reactions can be employed to construct polycyclic systems. For instance, a copper-catalyzed double C-S bond formation has been used to synthesize 2-acyldihydrobenzo[b]thiophenes and 2-acylbenzo[b]thiophenes. rsc.org

Visible-light-induced copper catalysis has also been applied to heterocycle synthesis, demonstrating the versatility of this approach. nih.gov These methods often tolerate a broad range of functional groups and can be used to construct diverse heterocyclic scaffolds. nih.govrsc.org

The following table provides examples of copper-catalyzed heterocycle synthesis:

Catalyst SystemHeterocycle FormedStarting MaterialsConditions
Cu(OAc)21,2,4-TriazolesAryl nitriles and aminesMicrowave, 120 °C nih.gov
Copper catalyst2-Trifluoroethyl-benzofurans/indolesSalicylaldehyde p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropeneOne-pot rsc.org
CuCl / TMEDABenzimidazoles2-Haloanilines, aldehydes, NaN3DMSO, 120 °C nih.gov
Copper catalyst2-Acyldihydrobenzo[b]thiophenes2-Iodoketones and xanthateDomino reaction rsc.org

Other Functionalization and Derivatization Reactions of this compound

Beyond its participation in coupling reactions, this compound is amenable to a variety of other functionalization and derivatization processes that enhance its synthetic utility.

A key transformation of this compound is the lithium-halogen exchange, which converts the relatively unreactive aryl bromide into a highly reactive organolithium species. This reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong organolithium base, most commonly n-butyllithium (n-BuLi). The exchange is generally rapid and efficient, driven by the formation of the more stable aryllithium and the corresponding alkyl bromide (n-butyl bromide).

The resulting 2-tosylphenyllithium is a potent nucleophile and a strong base, making it a valuable intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the ortho-tosyl group can influence the reactivity and stability of the organolithium species.

The 2-tosylphenyllithium intermediate generated from the lithium-halogen exchange can be trapped with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at the 2-position of the tosylbenzene core.

The following table summarizes representative examples of electrophilic quenching reactions:

ElectrophileReagent ExampleProduct Class
Aldehydes/KetonesBenzaldehydeSecondary Alcohols
EstersEthyl acetateKetones
Carbon dioxideCO₂ (gas)Carboxylic Acids
Alkyl halidesMethyl iodideAlkylated Arenes
BoratesTrimethyl borateBoronic Esters

This versatility allows for the synthesis of a diverse library of 2-substituted tosylbenzene derivatives, which can serve as precursors for more complex molecular architectures.

The tosyl (p-toluenesulfonyl) group itself is not merely a directing group or a placeholder; it can be chemically transformed. Reductive cleavage of the C-S bond in the tosyl group can be achieved under various conditions. For example, using reducing agents like sodium amalgam or magnesium in methanol (B129727) can lead to the removal of the tosyl group, yielding 1-bromobenzene.

Conversely, while the sulfur atom in the tosyl group is in its highest oxidation state (S(VI)), the aromatic ring of the tosyl group can undergo oxidative transformations, though this is less common in the context of derivatizing the bromo-tosylbenzene core. More relevant are reductive methods that cleave the sulfonyl moiety entirely.

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). The resulting 2-tosylphenyl radical can then participate in various radical reactions, including cyclizations and intermolecular additions.

For instance, if an appropriate unsaturated side chain is present in a derivative of this compound, an intramolecular radical cyclization can occur, leading to the formation of fused ring systems. These radical-mediated transformations provide a complementary approach to the more common ionic reaction pathways for the functionalization of this compound.

Mechanistic Investigations of 1 Bromo 2 Tosylbenzene Reactivity

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to model and understand the intricate details of reaction mechanisms at a molecular level. For a molecule like 1-bromo-2-tosylbenzene, these methods can elucidate reaction energetics, map out reaction pathways, and explain observed selectivities.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure and energetics of molecules and their reactions. nih.govrsc.org For reactions involving this compound, such as palladium-catalyzed cross-coupling, DFT calculations are instrumental in determining the Gibbs free energy profile of the entire catalytic cycle. pku.edu.cnnih.gov This includes the energies of reactants, intermediates, transition states, and products.

In the context of a Suzuki-Miyaura coupling, a plausible reaction for this compound, DFT calculations can model the key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The calculations would reveal the relative energies of intermediates and the activation energy barriers for each step. For instance, studies on similar ortho-substituted aryl bromides show that the steric bulk and electronic nature of the ortho-substituent can significantly impact the energetics of the catalytic cycle. nih.govipcm.fr The strong electron-withdrawing nature of the tosyl group would be expected to make the aryl ring more electron-deficient, potentially facilitating the oxidative addition step to a Pd(0) catalyst. masterorganicchemistry.com

A hypothetical DFT study on the Suzuki-Miyaura reaction of this compound with phenylboronic acid might yield relative free energies as shown in the table below. Note that these are illustrative values based on typical findings for similar systems. nih.gov

Species/Transition StateDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Phenylboronic Acid + Pd(0)L₂0.0
TS_OATransition state for oxidative addition+15.2
INT_OAOxidative addition intermediate-5.7
TS_TMTransition state for transmetalation+22.5
INT_REPre-reductive elimination intermediate-12.3
TS_RETransition state for reductive elimination+18.9
Products2-Tosylbiphenyl + Pd(0)L₂-25.0

This interactive table provides hypothetical energy values for the key steps in a Suzuki-Miyaura coupling reaction involving this compound.

A critical aspect of computational mechanistic studies is the location and analysis of transition states (TS). pku.edu.cn A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. For reactions of this compound, identifying the transition states for each elementary step allows for the complete mapping of the reaction pathway. nih.gov

For example, in a palladium-catalyzed Stille coupling, the transmetalation step is often rate-determining. harvard.eduwikipedia.org DFT calculations on analogous systems would focus on locating the TS for this step. The geometry of the TS would reveal the coordination environment of the palladium center and the spatial arrangement of the coupling partners. The presence of the bulky ortho-tosyl group in this compound would likely lead to significant steric interactions in the transition state, influencing the energy barrier and potentially opening alternative reaction pathways. ipcm.fr Computational studies on the Catellani reaction, which involves ortho-substituted aryl halides, have shown that steric hindrance can dictate whether a reaction proceeds via a Pd(IV) intermediate or a transmetalation pathway. ipcm.fr

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of molecules and how they govern reactivity. libretexts.orglibretexts.org An analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this compound can offer valuable insights.

The tosyl group is a strong electron-withdrawing group due to the presence of the sulfonyl moiety. masterorganicchemistry.comcdnsciencepub.com This would lower the energy of both the HOMO and LUMO of the benzene (B151609) ring compared to bromobenzene (B47551). A lower LUMO energy makes the aromatic ring more susceptible to nucleophilic attack. This is particularly relevant for Nucleophilic Aromatic Substitution (SNAr) reactions, where a potent nucleophile could potentially displace the bromide. The electron-withdrawing tosyl group, being ortho to the bromine, would strongly activate the ring for such a reaction. masterorganicchemistry.comlibretexts.org

DFT calculations could provide a detailed picture of the MOs. The LUMO is expected to have significant coefficients on the carbon atoms ortho and para to the electron-withdrawing tosyl group, including the carbon bearing the bromine atom, indicating these are the most electrophilic sites. researchgate.net This analysis helps to rationalize the reactivity of the molecule towards nucleophiles and in metal-catalyzed reactions.

While this compound itself does not present an immediate question of regioselectivity in simple substitutions, related di- or poly-substituted substrates do. Computational models are highly effective at predicting the regioselectivity of reactions. For instance, in a dihaloarene containing a tosyl group, DFT can be used to calculate the activation barriers for oxidative addition at each C-X bond, thereby predicting which site will react preferentially. mdpi.comnih.gov These predictions are often based on a combination of steric and electronic factors. The electronic effect of the tosyl group would make the ortho and para positions more electrophilic. nih.gov

In cases where the reaction product can exist as different stereoisomers, such as in the formation of atropisomeric biaryls from sterically hindered ortho-substituted precursors, computational chemistry can predict the stereochemical outcome. nih.gov By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, one can predict the enantiomeric or diastereomeric excess. For a hypothetical asymmetric coupling involving this compound, the interaction of the tosyl group with the chiral ligand on the metal center in the enantio-determining transition state would be the key factor to model.

Experimental Mechanistic Elucidation Techniques

While computational methods provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms and providing real-world data on reaction kinetics and intermediates.

Kinetic studies are a powerful experimental tool for elucidating reaction mechanisms. rsc.org By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rate, the order of the reaction with respect to each component can be determined. This information is used to formulate a rate law, which provides crucial clues about the species involved in the rate-determining step (RDS) of the reaction. sci-hub.se

For a palladium-catalyzed cross-coupling reaction of this compound, a kinetic study might reveal a rate law such as:

Rate = k[Pd catalyst][this compound]

This rate law would suggest that the oxidative addition of this compound to the palladium catalyst is the rate-determining step, as has been observed for many cross-coupling reactions of aryl bromides. libretexts.orgrug.nl Conversely, if the rate law showed a dependence on the concentration of the coupling partner (e.g., an organoborane in a Suzuki reaction), it would imply that transmetalation is the RDS. harvard.eduwikipedia.org

Below is a table illustrating hypothetical kinetic data for a cross-coupling reaction, which could be used to determine the reaction order.

Experiment[this compound] (M)[Coupling Partner] (M)[Pd Catalyst] (M)Initial Rate (M/s)
10.10.10.0011.0 x 10⁻⁵
20.20.10.0012.0 x 10⁻⁵
30.10.20.0011.0 x 10⁻⁵
40.10.10.0022.0 x 10⁻⁵

This interactive table demonstrates how changing reactant concentrations can elucidate the rate law. In this hypothetical case, the reaction is first order in this compound and the catalyst, and zero order in the coupling partner.

Isolation and Spectroscopic Characterization of Key Intermediates

The reactivity of this compound is often dominated by the in situ generation of a highly reactive intermediate known as benzyne (B1209423). wikipedia.org Due to their extreme reactivity, arynes like benzyne are typically generated and trapped in the presence of other reagents. wikipedia.org However, under specific conditions, the intermediates leading to or derived from benzyne can be studied.

The characterization of transient species is a significant challenge. Advanced spectroscopic techniques are employed to identify and understand the structure of these fleeting molecules. For instance, in related systems, intermediates in organometallic reactions have been characterized using methods like ultraviolet and infrared photodissociation spectroscopy. nih.gov In the context of this compound, the primary intermediate of interest is the aryne formed upon elimination of the bromo and tosyl groups.

Spectroscopic techniques play a pivotal role in confirming the structure of not just the intermediates, but also the final products, which provides indirect evidence for the proposed intermediate. For example, in the synthesis of spiropi(indolin)-2′-ones, the structures of the final products were confirmed using ¹H NMR and ¹³C NMR spectroscopy. nih.gov Similarly, the characterization of a Co(II) bis(benzenedichlorodithiolate) intermediate in a hydrogen evolution reaction was achieved through a combination of UV-Vis, magnetic circular dichroism, and electron paramagnetic resonance (EPR) spectroscopy, alongside X-ray crystallography. mdpi.com

A key spectroscopic feature of benzyne is the vibrational frequency of its strained triple bond, which has been assigned at 1846 cm⁻¹, a value significantly lower than that of a typical unstrained alkyne (around 2150 cm⁻¹). wikipedia.org This difference highlights the unique, strained nature of the triple bond within the benzene ring. wikipedia.org

Table 1: Spectroscopic Data for Key Intermediates and Related Compounds

Compound/IntermediateSpectroscopic TechniqueKey Observation/DataReference
BenzyneVibrational SpectroscopyTriple bond frequency at 1846 cm⁻¹ wikipedia.org
(S)-7′-bromo-1-tosyl-2,3′-spirobi (indolin)-2′-one¹H NMR, ¹³C NMRCharacteristic chemical shifts confirming structure nih.gov
[Co(II)(Cl₂bdt)₂]²⁻EPR Spectroscopyg_z = 2.95, highly axial species mdpi.com

This table presents representative spectroscopic data for intermediates and related compounds to illustrate the characterization methods employed.

Isotopic Labeling Experiments and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. boku.ac.atlibretexts.org By replacing an atom with its heavier isotope, chemists can trace the fate of specific atoms throughout a reaction and measure kinetic isotope effects (KIEs). libretexts.orgwikipedia.org The KIE is the ratio of the reaction rate of a molecule with the lighter isotope to the rate of the molecule with the heavier isotope (kL/kH). wikipedia.org

In the context of this compound, isotopic labeling can provide strong evidence for the involvement of a benzyne intermediate. For example, a classic experiment that supported the existence of benzyne involved the reaction of ¹⁴C-labeled chlorobenzene. wikipedia.org A similar approach with labeled this compound could be envisioned.

Kinetic isotope effects are categorized as primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu A secondary KIE occurs when the bond to the labeled atom is not broken in the rate-determining step. wikipedia.org For reactions involving the formation of benzyne from this compound, one could study the deuterium (B1214612) KIE by replacing the hydrogen atoms ortho to the leaving groups with deuterium. A significant primary KIE would be expected if the C-H bond is broken in the rate-determining step of benzyne formation.

The magnitude of the KIE can provide detailed information about the transition state of the reaction. princeton.edu For example, deuterium KIEs (kH/kD) for reactions involving C-H bond cleavage can range from 1 to 8. libretexts.org

Table 2: Representative Kinetic Isotope Effect Data

ReactionIsotopic SubstitutionkH/kDMechanistic ImplicationReference
Bromination of AcetoneH/D7C-H bond breaking in rate-determining step libretexts.org
E2 Elimination of CH₃CH₂CH₂BrH/D at β-carbon6.7C-H/D bond broken in rate-determining step princeton.edu
E1 Solvolysis of CH₃CD₂C(Me)₂BrH/D at β-carbon1.4C-H/D bond not broken in rate-determining step princeton.edu

This table provides examples of KIEs and their mechanistic interpretations from related organic reactions.

Trapping Experiments for Reactive Intermediates

Due to the high reactivity and short lifetime of intermediates like benzyne, trapping experiments are essential to confirm their existence. wikipedia.orgslideshare.net In these experiments, a "trapping agent" is added to the reaction mixture to react with the transient intermediate, forming a stable, characterizable product. semanticscholar.org

For benzyne generated from precursors like this compound, various trapping agents can be employed. Dienes, for instance, are excellent trapping agents for benzyne, undergoing a [4+2] cycloaddition reaction (Diels-Alder reaction) to form a stable adduct. masterorganicchemistry.com Furan (B31954) and tetraphenylcyclopentadienone (B147504) are common dienes used for this purpose. semanticscholar.org The reaction of benzyne with furan yields 1,4-dihydronaphthalene-1,4-endoxide. semanticscholar.org

The choice of trapping agent is crucial and can influence the observed products. The efficiency of trapping depends on the relative rates of the trapping reaction and other competing reactions, such as dimerization of the benzyne to form biphenylene. wikipedia.org

Table 3: Common Trapping Agents for Benzyne and Their Products

Trapping AgentReaction TypeTrapped ProductReference
Furan[4+2] Cycloaddition1,4-Dihydronaphthalene-1,4-endoxide semanticscholar.org
Tetraphenylcyclopentadienone[4+2] Cycloaddition1,2,3,4-Tetraphenylnaphthalene semanticscholar.org
Nucleophiles (e.g., NH₃)Nucleophilic AdditionSubstituted Anilines masterorganicchemistry.com

This table lists common trapping agents for benzyne and the resulting stable products.

In Situ Spectroscopic Monitoring of Reaction Progress

Monitoring the progress of a reaction in real-time provides invaluable data for understanding its kinetics and mechanism. In situ spectroscopic techniques allow for the observation of reactants, intermediates, and products as the reaction proceeds, without the need for isolating individual components. trentu.ca

Various spectroscopic methods can be adapted for in situ monitoring. For instance, ¹⁹F NMR spectroscopy has been used to monitor the progress of reactions involving fluorine-containing compounds. trentu.ca For reactions of this compound, techniques like ¹H NMR or ¹³C NMR could potentially be used to follow the disappearance of the starting material and the appearance of products.

Infrared (IR) spectroscopy is another powerful tool for in situ monitoring, particularly for reactions involving changes in functional groups with distinct IR absorptions. The disappearance of the sulfonyl group vibrations from the tosyl moiety and the potential appearance of characteristic benzyne signals could be tracked. In more complex systems, techniques like LC-MS are used for dynamic labeling experiments to follow the fate of metabolites over time. nih.gov

The data obtained from in situ monitoring can be used to generate concentration profiles versus time, from which reaction rates and kinetic parameters can be determined. This information is crucial for building a comprehensive picture of the reaction mechanism.

Table 4: In Situ Monitoring Techniques and Their Applications

TechniqueInformation ObtainedExample ApplicationReference
¹⁹F NMR SpectroscopyConcentration of fluorine-containing speciesMonitoring palladium-catalyzed cross-coupling reactions trentu.ca
LC-MSIsotopic labeling patterns over timeDynamic labeling of metabolites nih.gov
IR SpectroscopyChanges in functional groupsMonitoring the disappearance of reactants and appearance of products nih.gov

This table highlights various in situ spectroscopic techniques and their applications in mechanistic studies.

Applications of 1 Bromo 2 Tosylbenzene in Advanced Organic Synthesis

Strategic Building Block for Polyfunctionalized Aromatic Systems

The strategic placement of the bromo and tosyl groups on the benzene (B151609) ring makes 1-bromo-2-tosylbenzene an ideal starting material for the synthesis of polysubstituted aromatic compounds. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of new carbon-carbon bonds. nih.gov The tosyl group, a good leaving group, can be displaced by various nucleophiles or can be involved in other transformations.

This dual reactivity allows for a stepwise and controlled functionalization of the aromatic ring. For instance, the bromine can be first utilized in a palladium-catalyzed coupling reaction to introduce an aryl or alkyl group, followed by a subsequent reaction involving the tosyl group to add another functional moiety. This sequential approach is crucial for the regioselective synthesis of complex aromatic structures that would be difficult to achieve through other methods. libretexts.org

Reaction TypeReagentsFunctionality Introduced
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
Stille CouplingOrganostannane, Pd catalystAlkyl, aryl, or vinyl group
Nucleophilic Aromatic SubstitutionVarious nucleophilesDiverse functional groups

Precursor in the Synthesis of Biologically Active Molecules (Excluding Biological Activity Data)

The structural motifs accessible from this compound are found in a variety of molecules with potential biological relevance. Organic chemists utilize this compound as a key intermediate in the multi-step synthesis of complex natural products and other organic molecules. mdpi.comdntb.gov.uabohrium.comnih.gov The ability to introduce diverse substituents onto the aromatic core of this compound is a powerful tool for creating libraries of compounds for screening purposes.

For example, the bromo group can serve as a handle for the introduction of heterocyclic systems, which are common features in many biologically active compounds. researchgate.net The subsequent modification of the tosyl group can then be used to further elaborate the molecule, leading to the construction of intricate three-dimensional structures.

Role in the Development of Ligands for Catalysis

The development of new and efficient catalysts is a cornerstone of modern chemistry. This compound plays a role in this area by serving as a precursor for the synthesis of novel ligands. Ligands are organic molecules that bind to a metal center and modulate its catalytic activity. The specific structure of a ligand can have a profound impact on the selectivity and efficiency of a catalyst.

The reactivity of this compound allows for the incorporation of this aromatic unit into larger, more complex ligand frameworks. For example, the bromo group can be used to attach the phenyltosyl moiety to a phosphine (B1218219) or a nitrogen-containing scaffold, creating bidentate or polydentate ligands. These ligands can then be used to prepare new transition metal complexes with unique catalytic properties.

Ligand TypeSynthetic StrategyPotential Catalytic Application
Phosphine-basedReaction with a phosphine-containing nucleophileCross-coupling reactions
N-heterocyclic carbene (NHC)Multi-step synthesis involving the bromo groupMetathesis reactions
Chiral ligandsAsymmetric synthesisEnantioselective catalysis

Application in the Construction of Functional Organic Materials

The field of materials science is constantly seeking new organic molecules with specific functional properties, such as those for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with potential applications in optoelectronic materials. chemistryviews.orgresearchgate.net The synthesis of these materials often relies on the precise assembly of aromatic building blocks.

This compound can be employed in the synthesis of larger, conjugated systems through iterative cross-coupling reactions. rsc.org The ability to control the substitution pattern on the aromatic ring is critical for tuning the electronic and photophysical properties of the resulting materials. This makes this compound a valuable component in the toolbox of materials chemists.

Industrial Relevance in Specialty Chemical Production

While perhaps not a large-volume commodity chemical, this compound is finding increasing use in the production of specialty chemicals. umbrex.comeuropa.eu These are often high-value compounds produced in smaller quantities for specific applications, such as in the pharmaceutical, agrochemical, and electronics industries. sararesearch.com

The versatility of this compound makes it an attractive starting material for the synthesis of complex intermediates that are then used to produce these specialty chemicals. Its use can lead to more efficient and cost-effective synthetic routes compared to traditional methods. As the demand for sophisticated and highly functionalized organic molecules continues to grow, the industrial relevance of versatile building blocks like this compound is expected to increase.

Future Research Directions and Perspectives on 1 Bromo 2 Tosylbenzene Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-bromine bond and the influence of the adjacent tosyl group make 1-bromo-2-tosylbenzene an ideal substrate for transition metal-catalyzed cross-coupling reactions. A significant area of future research will involve the exploration of novel catalytic systems to further enhance its reactivity and selectivity. This includes the design and application of catalysts based on earth-abundant and less toxic metals as alternatives to traditional palladium catalysts. Moreover, the development of multifunctional catalysts that can activate both the C-Br bond and other functionalities within a molecule could open up new avenues for complex molecular construction. Research will also focus on ligand design to fine-tune the catalytic activity, enabling previously challenging transformations and improving yields under milder reaction conditions.

Asymmetric Transformations and Stereocontrol

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess stereogenic centers. A burgeoning area of research is the development of asymmetric transformations involving this compound to achieve high levels of stereocontrol. This will involve the use of chiral catalysts, ligands, or auxiliaries to induce enantioselectivity or diastereoselectivity in reactions such as asymmetric cross-coupling, cycloadditions, or functional group manipulations. The ability to precisely control the three-dimensional arrangement of atoms in molecules derived from this compound will enable the synthesis of complex and stereochemically defined products with potential applications in various fields.

Design and Synthesis of Advanced Derivatives with Tunable Properties

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of advanced derivatives with tailored electronic, optical, or biological properties. Future research will focus on leveraging the reactivity of the C-Br bond and the electronic nature of the tosyl group to introduce a wide array of functional groups and build complex molecular architectures. By systematically modifying the structure of this compound, it will be possible to fine-tune the properties of the resulting molecules for specific applications, such as organic light-emitting diodes (OLEDs), molecular sensors, or pharmacologically active compounds. This area of research will bridge the gap between fundamental organic synthesis and materials science.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

To accelerate the discovery and optimization of new reactions and functional molecules, the integration of this compound chemistry into flow chemistry and automated synthesis platforms is a promising future direction. Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for seamless scale-up. By developing robust and reliable flow protocols for reactions involving this compound, researchers can perform high-throughput screening of reaction conditions, catalysts, and substrates. This automated approach will not only increase the efficiency of synthetic efforts but also generate large datasets that can be used to develop predictive models for reaction outcomes, further advancing the field of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-tosylbenzene, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via electrophilic substitution or coupling reactions. Key factors include controlling stoichiometry (e.g., molar ratios of bromine and tosyl chloride derivatives) and reaction temperature. For example, halogenation of toluene derivatives using Lewis acids like FeBr₃ may enhance regioselectivity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product. Monitor reaction progress using TLC or HPLC to optimize yields .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Employ a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., bromine and tosyl group integration) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z ≈ 295 for C₁₃H₁₂BrO₂S⁺) .
  • Melting point analysis : Compare experimental values (e.g., ~226–228 K) with literature data to assess purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Refer to safety codes like H300 (fatal if swallowed) and P303 (specific spill response) for compliance .

Advanced Research Questions

Q. How does the electronic nature of the tosyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing tosyl group deactivates the benzene ring, directing electrophilic attacks to specific positions. Investigate using density functional theory (DFT) calculations to map electron density distributions. Experimentally, compare reaction rates with non-tosylated analogs in Suzuki-Miyaura couplings to quantify activating/deactivating effects .

Q. What strategies can resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodology : Conduct systematic reproducibility studies by varying catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂), solvents (polar aprotic vs. ethers), and temperatures. Use statistical tools (e.g., ANOVA) to identify significant variables. Cross-validate data with independent labs and reference standardized protocols from authoritative sources like NIST .

Q. How does this compound behave under extreme conditions (e.g., high temperature/pH), and what degradation products form?

  • Methodology : Perform accelerated stability studies:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>490 K) .
  • Hydrolytic stability : Reflux in acidic (HCl) or basic (NaOH) solutions, followed by LC-MS to identify breakdown products (e.g., desulfonated or debrominated species) .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodology : Use molecular modeling software (e.g., Gaussian, ORCA) to calculate Fukui indices or electrostatic potential maps. Compare predicted sites of attack (meta vs. para to bromine) with experimental outcomes from reactions with amines or alkoxides .

Methodological and Ethical Considerations

Q. How can researchers ensure data reliability when publishing studies on this compound?

  • Methodology :

  • Triplicate experiments : Report mean values with standard deviations.
  • Reference standards : Use certified compounds (e.g., NIST-traceable) for calibration .
  • Peer validation : Share raw data (spectra, chromatograms) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What ethical guidelines apply to handling toxicological data for this compound?

  • Methodology : Follow protocols from agencies like ATSDR/NTP for hazard communication. Disclose all potential risks (e.g., carcinogenicity assays) in publications and obtain institutional review board (IRB) approval for studies involving human or animal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.